An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1,1-dichlorobutane
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1,1-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4-Bromo-1,1-dichlorobutane is limited in publicly accessible literature. The following guide provides available computed data for the target compound and supplements this with experimental data for the related isomer, 1-bromo-4-chlorobutane, for comparative purposes. All data for 1-bromo-4-chlorobutane should be considered as reference and not representative of 4-Bromo-1,1-dichlorobutane.
Core Chemical Properties
4-Bromo-1,1-dichlorobutane is a halogenated alkane with the molecular formula C4H7BrCl2.[1] Its chemical structure consists of a four-carbon chain with a bromine atom at one terminus and two chlorine atoms at the other.
Table 1: Physical and Chemical Properties of 4-Bromo-1,1-dichlorobutane
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,1-dichlorobutane | PubChem[1] |
| CAS Number | 144873-00-7 | PubChem[1] |
| Molecular Formula | C4H7BrCl2 | PubChem[1] |
| Molecular Weight | 205.91 g/mol | PubChem (Computed)[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Table 2: Comparative Physical Properties of 1-Bromo-4-chlorobutane
| Property | Value | Source |
| Boiling Point | 80-82 °C at 30 mmHg | Guidechem[2] |
| Density | 1.488 g/mL at 25 °C | Guidechem[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 4-Bromo-1,1-dichlorobutane is expected to show three distinct signals corresponding to the three non-equivalent methylene groups and the single methine proton. The proton at C1 would appear as a triplet, coupled to the adjacent methylene group. The protons at C4 would also appear as a triplet, coupled to the neighboring methylene group. The protons at C2 and C3 would likely present as complex multiplets due to coupling with each other and the adjacent groups.
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¹³C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom in the molecule, due to their different chemical environments.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations. The C-Cl and C-Br stretching frequencies would also be present in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks. Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.
Synthesis and Reactivity
Synthesis
No specific experimental protocol for the synthesis of 4-Bromo-1,1-dichlorobutane was found in the searched literature. General synthetic routes to similar halogenated alkanes often involve the halogenation of corresponding alcohols or the ring-opening of cyclic ethers followed by halogen exchange reactions.
Reactivity
The reactivity of 4-Bromo-1,1-dichlorobutane is dictated by the presence of the gem-dichloro and terminal bromo functional groups.
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Gem-dichloro Group: The two chlorine atoms on the same carbon atom make the attached proton acidic and can participate in elimination reactions. Gem-dihaloalkanes are also known to serve as carbene precursors in certain transition metal-catalyzed reactions, such as Fe-catalyzed B-H and Si-H insertion reactions.[3] This reactivity allows for the formation of new carbon-boron and carbon-silicon bonds.
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Bromo Group: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the C4 position.
The differential reactivity of the two ends of the molecule could potentially be exploited for selective chemical transformations.
Experimental Protocols
Due to the lack of specific experimental data for 4-Bromo-1,1-dichlorobutane, no detailed experimental protocols can be provided. Researchers interested in working with this compound would need to develop their own methods for synthesis, purification, and analysis, likely drawing upon established procedures for similar halogenated hydrocarbons.
Logical Relationships and Workflows
The following diagrams illustrate the general logical relationships in the study and application of a chemical compound like 4-Bromo-1,1-dichlorobutane.
Caption: General workflow for the synthesis, characterization, and application of a chemical compound.
Caption: Potential reaction pathways for 4-Bromo-1,1-dichlorobutane based on its functional groups.
Safety and Handling
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Bromo-1,1-dichlorobutane is a halogenated alkane with potential for use in organic synthesis due to its bifunctional nature. However, a significant lack of experimentally determined physical, chemical, and toxicological data necessitates further research to fully characterize this compound and enable its safe and effective use in research and drug development. The information provided in this guide serves as a starting point for researchers and highlights the current knowledge gaps.
